4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by:
- Allyl group at position 4 of the triazole ring.
- 4-Chlorophenyl group at position 5, providing electron-withdrawing properties.
- Thiol (-SH) group at position 3, critical for hydrogen bonding and redox activity.
This compound serves as a precursor for synthesizing derivatives with applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral agents. Its structural flexibility allows for modifications at the allyl, aryl, and thiol positions, enabling tailored biological activities .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVPOZBQHZUCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354136 | |
| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91092-12-5 | |
| Record name | 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 4H-1,2,4-Triazole-3-Thiol Scaffold
The triazole ring is typically constructed via cyclization of thiosemicarbazide intermediates. A common approach involves reacting 4-chlorobenzoyl hydrazine with carbon disulfide (CS₂) in alkaline media:
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Reagents :
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4-Chlorobenzoyl hydrazine (1.0 eq)
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Carbon disulfide (1.2 eq)
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Potassium hydroxide (2.0 eq)
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Conditions :
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Reflux in absolute ethanol (6–8 hours)
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Acidification with HCl to pH 2–3 post-reflux
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Outcome :
This step forms the triazole-thiol backbone, with the 4-chlorophenyl group introduced via the benzoyl hydrazine starting material.
Alkylation for Allyl Group Introduction
N-Alkylation with Allyl Bromide
The allyl group is incorporated via nucleophilic substitution using allyl bromide under basic conditions:
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Reagents :
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5-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol (1.0 eq)
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Allyl bromide (1.1 eq)
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Triethylamine (TEA, 1.5 eq)
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Conditions :
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Reflux in anhydrous ethanol (5–6 hours)
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Solvent removal under reduced pressure
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Outcome :
The use of TEA ensures deprotonation of the thiol group, facilitating smooth alkylation.
Alternative One-Pot Synthesis
Concurrent Cyclization-Alkylation
To streamline production, a one-pot method combines cyclization and alkylation:
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Reagents :
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4-Chlorobenzoyl hydrazine (1.0 eq)
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Carbon disulfide (1.2 eq)
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Allyl bromide (1.1 eq)
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Potassium hydroxide (3.0 eq)
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Conditions :
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Sequential addition of reagents in ethanol
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Reflux for 8–10 hours
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Outcome :
While efficient, this method requires precise stoichiometric control to minimize byproducts.
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Adaptations
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Continuous Flow Reactors : Enhance reproducibility and reduce reaction time to 3–4 hours.
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Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency (yield: 82–85%).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Comparative Analysis of Methods
| Parameter | Cyclization-Alkylation | One-Pot Synthesis |
|---|---|---|
| Yield | 75–80% | 65–70% |
| Purity | ≥95% | 85–90% |
| Reaction Time | 11–14 hours | 8–10 hours |
| Scalability | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding triazole-thione.
Substitution: The allyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Triazole-thione.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit antifungal properties. 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its efficacy against various fungal pathogens. The presence of the thiol group enhances its interaction with fungal enzymes, potentially leading to effective inhibition of fungal growth.
2. Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of bacteria, making it a candidate for developing new antibiotics or preservatives in food and pharmaceutical industries.
3. Agricultural Applications
In agriculture, this compound is being explored as a fungicide and bactericide. Its ability to disrupt microbial processes can be harnessed to protect crops from diseases caused by fungi and bacteria without harming beneficial organisms.
Pharmacological Insights
1. Anticancer Potential
Recent studies have suggested that triazole derivatives may possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. Preliminary data indicate that it may induce apoptosis in cancer cells, warranting further investigation into its therapeutic potential.
2. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes that are crucial in various biochemical pathways. This property is particularly valuable in drug design, where enzyme inhibitors can lead to the development of treatments for diseases such as diabetes and hypertension.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated effectiveness against Candida albicans with an IC50 value of 12 µg/mL. |
| Study B | Antimicrobial Efficacy | Inhibited growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 15 µg/mL. |
| Study C | Anticancer Effects | Induced apoptosis in breast cancer cell lines (MCF-7) with a reduction in cell viability by 40% at 48 hours post-treatment. |
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the triazole ring followed by thiolation. Various derivatives have been synthesized to enhance its biological activity and selectivity.
Mechanism of Action
The mechanism of action of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites. For example, it can inhibit the activity of bacterial enzymes, leading to antimicrobial effects . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antiviral and anticancer effects .
Comparison with Similar Compounds
Anticancer Activity: EGFR-Targeting Derivatives
Derivatives of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol with furfuryl and quinoline substituents (e.g., 4-allyl-5-[2-(4-alkoxyphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol) exhibit unique anticancer mechanisms. Unlike kinase inhibitors, these compounds bind EGFR’s catalytic and allosteric sites, inducing receptor degradation and cancer cell detachment. However, their tyrosine kinase inhibition is weak compared to first-generation EGFR inhibitors like gefitinib .
Antiviral Activity: Coronaviruses
Analog 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (compound 12 in ) demonstrated potent inhibition of MERS-CoV helicase nsp13 in molecular docking studies.
Antimicrobial and Antioxidant Activity
- Schiff Base Derivatives: Substituting the thiol’s hydrogen with benzylidene groups (e.g., 4-(benzylideneamino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) enhances antimicrobial activity against bacteria and fungi .
- Electron-Donating Groups: Derivatives with -NH2 (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) show superior free radical scavenging in DPPH/ABTS assays compared to electron-withdrawing groups (-Cl, -CF3) .
Key Findings and Implications
Substituent-Driven Activity : The 4-chlorophenyl group is a common pharmacophore in antimicrobial/antiviral agents, while the allyl group improves synthetic versatility.
Thiol Group Criticality : Oxidation to disulfides or substitution (e.g., SCH3) reduces activity, underscoring the thiol’s role in redox and binding interactions .
Diverse Applications: Minor structural changes yield compounds with anticancer, antiviral, or plant growth-modulating properties, demonstrating the triazole scaffold’s adaptability.
Tables of Representative Analogs
Biological Activity
4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 91092-12-5) is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological activities, supported by recent research findings and data tables.
- Molecular Formula : C₁₁H₁₀ClN₃S
- Molecular Weight : 251.74 g/mol
- Structure : The compound features a triazole ring with a thiol group and an allyl substituent, contributing to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. Its derivatives have shown significant cytotoxicity against various cancer cell lines.
- Case Study : A study investigated a series of triazole-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that compounds containing the triazole moiety exhibited enhanced cytotoxic effects, particularly against melanoma cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 4-Allyl-5-(4-chlorophenyl)-4H-triazole-3-thiol | IGR39 | 5.2 | High |
| 4-Allyl derivative | MDA-MB-231 | 6.8 | Moderate |
| Other derivatives | Panc-1 | 7.5 | Low |
These findings suggest that the incorporation of sulfur in triazoles enhances their anticancer properties compared to their non-sulfur counterparts .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various pathogens.
- Research Findings : In vitro studies demonstrated that certain derivatives of triazoles showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group is believed to contribute to this activity by disrupting microbial cell membranes .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazole-thiols have been linked to various other biological activities:
- Antitubercular Activity : Some derivatives have shown promise in inhibiting Mycobacterium tuberculosis, although they were less potent than established drugs like rifampicin .
- Hypoglycemic Effects : Certain studies suggest potential applications in managing diabetes through hypoglycemic effects observed in animal models .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features. The presence of electron-donating groups has been associated with increased potency against cancer cells.
Key Observations :
- Compounds with alkyl substitutions at specific positions on the phenyl ring tend to show higher anticancer activity.
- The thiol group significantly enhances both anticancer and antimicrobial activities compared to non-thiolated analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via multi-step reactions starting with heterocyclic precursors. A common approach involves:
- Step 1 : Cyclocondensation of thiosemicarbazides with carboxylic acids or esters to form the triazole core.
- Step 2 : Alkylation of the thiol group using allyl halides under basic conditions (e.g., NaOH in ethanol) to introduce the allyl substituent .
- Critical conditions include temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol or acetonitrile). Purity is ensured via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Confirms the presence of the allyl group (δ 5.0–6.0 ppm for vinyl protons) and 4-chlorophenyl substituent (δ 7.3–7.5 ppm for aromatic protons).
- LC-MS : Validates molecular weight (MW: 251.74) and detects impurities.
- Elemental Analysis : Ensures stoichiometric agreement with the formula C₁₁H₁₀ClN₃S .
- FT-IR : Identifies thiol (-SH) stretching vibrations (~2500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking and ADME studies be applied to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). The triazole and thiol groups form hydrogen bonds with active-site residues, while the 4-chlorophenyl moiety contributes hydrophobic interactions .
- ADME Analysis : Tools like SwissADME predict pharmacokinetic properties. Key parameters include LogP (~3.2, moderate lipophilicity) and bioavailability scores (>0.55), suggesting oral absorption potential .
Q. How can researchers resolve contradictions in reported biological activity data, such as varying antifungal efficacy across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI or EUCAST guidelines for antifungal testing to ensure consistency in MIC (Minimum Inhibitory Concentration) measurements.
- Structural Variants : Compare activity across analogs (e.g., allyl vs. alkyl substituents) to isolate the allyl group's role. For example, allyl derivatives may exhibit enhanced membrane permeability due to increased hydrophobicity .
- Statistical Validation : Apply multivariate analysis to account for variables like solvent choice (DMSO vs. water) or fungal strain specificity .
Q. What computational methods are recommended to explore the electronic and steric effects of the allyl and 4-chlorophenyl groups on reactivity?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate HOMO-LUMO gaps, which influence nucleophilic/electrophilic behavior. The allyl group lowers the LUMO energy, enhancing electrophilic reactivity at the thiol position .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments to assess steric hindrance from the 4-chlorophenyl group, which may affect binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
